molecular formula C26H28N4O4 B10946376 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No.: B10946376
M. Wt: 460.5 g/mol
InChI Key: RJSKIOMTTOVWKD-UHFFFAOYSA-N
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Description

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy group, and a cyclohexanedicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE involves multiple steps. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents . The cyclohexanedicarboxamide moiety is then introduced through a series of acylation and cyclization reactions . The final product is obtained after purification and characterization using techniques such as NMR and GC-MS .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function .

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C26H28N4O4/c1-16-19(15-30(3)29-16)21-22(24(32)27-17-10-6-4-7-11-17)20(31)14-26(2,34)23(21)25(33)28-18-12-8-5-9-13-18/h4-13,15,21-23,34H,14H2,1-3H3,(H,27,32)(H,28,33)

InChI Key

RJSKIOMTTOVWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3)(C)O)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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